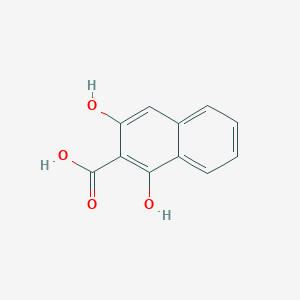

1,3-Dihydroxy-2-naphthoic acid

Descripción general

Descripción

1,3-Dihydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H8O412. It has a molecular weight of 204.181 and is solid in its physical form1.

Synthesis Analysis

The biocatalytic synthesis of dihydroxynaphthoic acids can be achieved by Cytochrome P450 CYP199A23. This bacterial P450 monooxygenase from Rhodopseudomonas palustris exhibits oxidation activity towards three hydroxynaphthoic acids3. Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively3.

Molecular Structure Analysis

The molecular structure of 1,3-Dihydroxy-2-naphthoic acid is represented by the InChI code 1S/C11H8O4/c12-8-5-6-3-1-2-4-7 (6)10 (13)9 (8)11 (14)15/h1-5,12-13H, (H,14,15)1.

Chemical Reactions Analysis

The chemical reactions involving 1,3-Dihydroxy-2-naphthoic acid are not well-documented. However, it’s known that the compound can undergo oxidation reactions3.

Physical And Chemical Properties Analysis

1,3-Dihydroxy-2-naphthoic acid is a solid compound1. It has a molecular weight of 204.181 and its purity is approximately 98%1.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of 1,3-Dihydroxy-2-naphthoic Acid

1,3-Dihydroxy-2-naphthoic acid, a derivative of naphthalene, is synthesized through various routes, including alkaline fusion and efficient dihydroxylation processes. The photocatalytic hydroxylation method using aqueous nano-TiO2 suspension is highlighted for its simplicity and eco-friendly approach. This compound's synthesis and characterization are crucial for further applications in scientific research, where its distinct chemical structure offers potential for diverse applications (Zhang You-lan, 2005).

Environmental and Analytical Applications

1,3-Dihydroxy-2-naphthoic acid and related naphthenic acids are significant in environmental studies, particularly in the analysis of oil sands naphthenic acids in environmental samples. Advances in mass spectrometric methods have enabled better characterization and understanding of these compounds' roles and impacts in aquatic environments. The development of reliable quantitative methods involving chromatography and internal standards is a focus area, aiming to assess the toxicity and environmental behavior of naphthenic acids more accurately (Headley et al., 2009; Kovalchik et al., 2017).

Safety And Hazards

The safety information for 1,3-Dihydroxy-2-naphthoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)1. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment6789.

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZZLTVYRPLBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456587 | |

| Record name | 1,3-dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydroxy-2-naphthoic acid | |

CAS RN |

3147-58-8 | |

| Record name | 1,3-dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

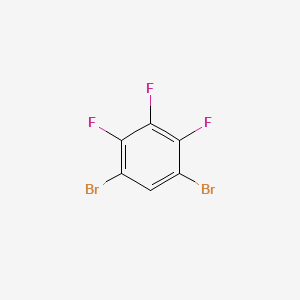

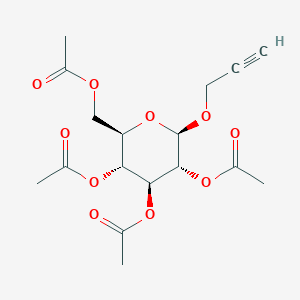

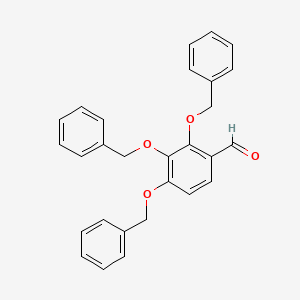

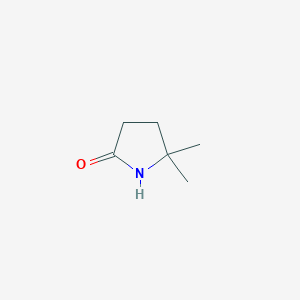

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

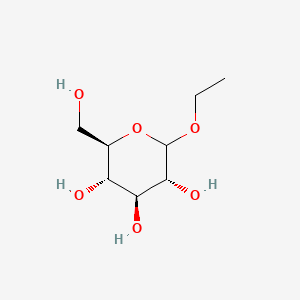

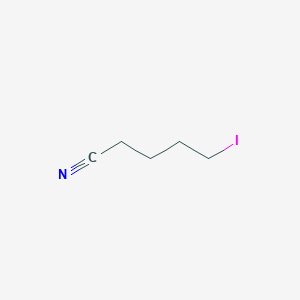

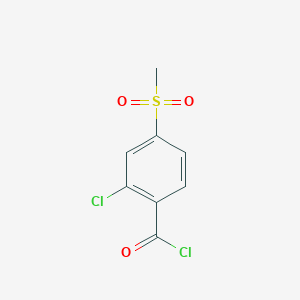

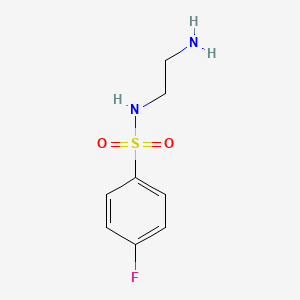

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)

![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)